

# Application Note: Quantification of Penicillin G in Plasma by HPLC-UV

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## Compound of Interest

Compound Name: Benzathine

Cat. No.: B1666193

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## Introduction

Penicillin G (benzylpenicillin) is a widely used beta-lactam antibiotic for treating various bacterial infections. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure efficacy and prevent toxicity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and cost-effective method for the quantification of penicillin G in biological matrices like plasma. This application note provides a detailed protocol for the determination of penicillin G in plasma using a reversed-phase HPLC-UV method.

## Principle

The method involves the separation of penicillin G from endogenous plasma components using a C18 reversed-phase column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Following separation, penicillin G is quantified by a UV detector at a specific wavelength. The concentration in an unknown sample is determined by comparing its peak area to a standard curve generated from known concentrations of penicillin G. Protein precipitation is used as a simple and rapid sample preparation technique to remove interfering macromolecules from the plasma.

## Method and Materials

### Instrumentation and Consumables

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm)[1]
- Data acquisition and processing software
- Analytical balance
- Vortex mixer
- Centrifuge
- Micropipettes
- HPLC vials
- Syringe filters (0.22 µm)

#### Chemicals and Reagents

- Penicillin G Potassium salt (Reference Standard)[1]
- Acetonitrile (HPLC grade)[2]
- Methanol (HPLC grade)[1]
- Monobasic potassium phosphate (KH<sub>2</sub>PO<sub>4</sub>)[1]
- Phosphoric acid[2]
- Ultrapure water
- Drug-free human plasma

## Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters for the HPLC-UV method.

Table 1: Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (e.g., Synchronis aQ, 4.6 x 100 mm, 5 µm)[1]
Mobile Phase	0.01M Potassium Phosphate Monobasic : Methanol (60:40, v/v)[1]
Separation Mode	Isocratic[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	10 - 20 µL[1][2]
Column Temperature	25 °C (Ambient)[1]
UV Detection Wavelength	210 nm or 220 nm[1][2]
Run Time	~15 minutes[1]

Table 2: Method Validation Parameters

Parameter	Typical Value
Linearity Range	2 - 250 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999[3]
Limit of Detection (LOD)	~0.01 - 5 ng/mL[4]
Limit of Quantification (LOQ)	~0.03 - 5 ng/mL[4]
Precision (RSD%)	< 5%[5]
Accuracy (Recovery %)	88 - 105%[6]
Sample Stability	Stable for 24 hours at 4-6°C; 6-12 months at -80°C[7]

## Detailed Experimental Protocols

## 1. Preparation of Reagents and Standard Solutions

- Mobile Phase (0.01M  $\text{KH}_2\text{PO}_4$  : Methanol, 60:40):
  - Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of ultrapure water to make a 0.01M solution.
  - Filter the phosphate buffer through a 0.22  $\mu\text{m}$  filter.
  - Prepare the mobile phase by mixing 600 mL of the 0.01M phosphate buffer with 400 mL of methanol.[\[1\]](#)
  - Degas the mobile phase before use.
- Penicillin G Stock Solution (1 mg/mL):
  - Accurately weigh approximately 10 mg of Penicillin G Potassium salt.
  - Dissolve it in a 10 mL volumetric flask with ultrapure water.
  - Store the stock solution at  $-80^\circ\text{C}$  for up to 6 months.[\[8\]](#)
- Working Standard Solutions:
  - Perform serial dilutions of the stock solution with ultrapure water to prepare working standards for the calibration curve.
  - A typical concentration range for the calibration curve is 5  $\mu\text{g/mL}$  to 250  $\mu\text{g/mL}$ .[\[2\]](#)

## 2. Sample Preparation (Plasma)

The following protocol uses protein precipitation with acetonitrile, a common and effective method for plasma samples.[\[2\]](#)

- Pipette 100  $\mu\text{L}$  of the plasma sample (or blank plasma for calibration standards) into a microcentrifuge tube.

- For calibration standards, add 100  $\mu\text{L}$  of the corresponding working standard solution and 100  $\mu\text{L}$  of water. For plasma samples, add 200  $\mu\text{L}$  of water.[\[2\]](#)
- Add 700  $\mu\text{L}$  of acetonitrile to each tube to precipitate the plasma proteins.[\[2\]](#)
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.[\[2\]](#)
- Carefully collect 100  $\mu\text{L}$  of the clear supernatant and dilute it with 900  $\mu\text{L}$  of ultrapure water.[\[2\]](#)
- Transfer the final diluted supernatant to an HPLC vial for injection.

### 3. HPLC Analysis Workflow

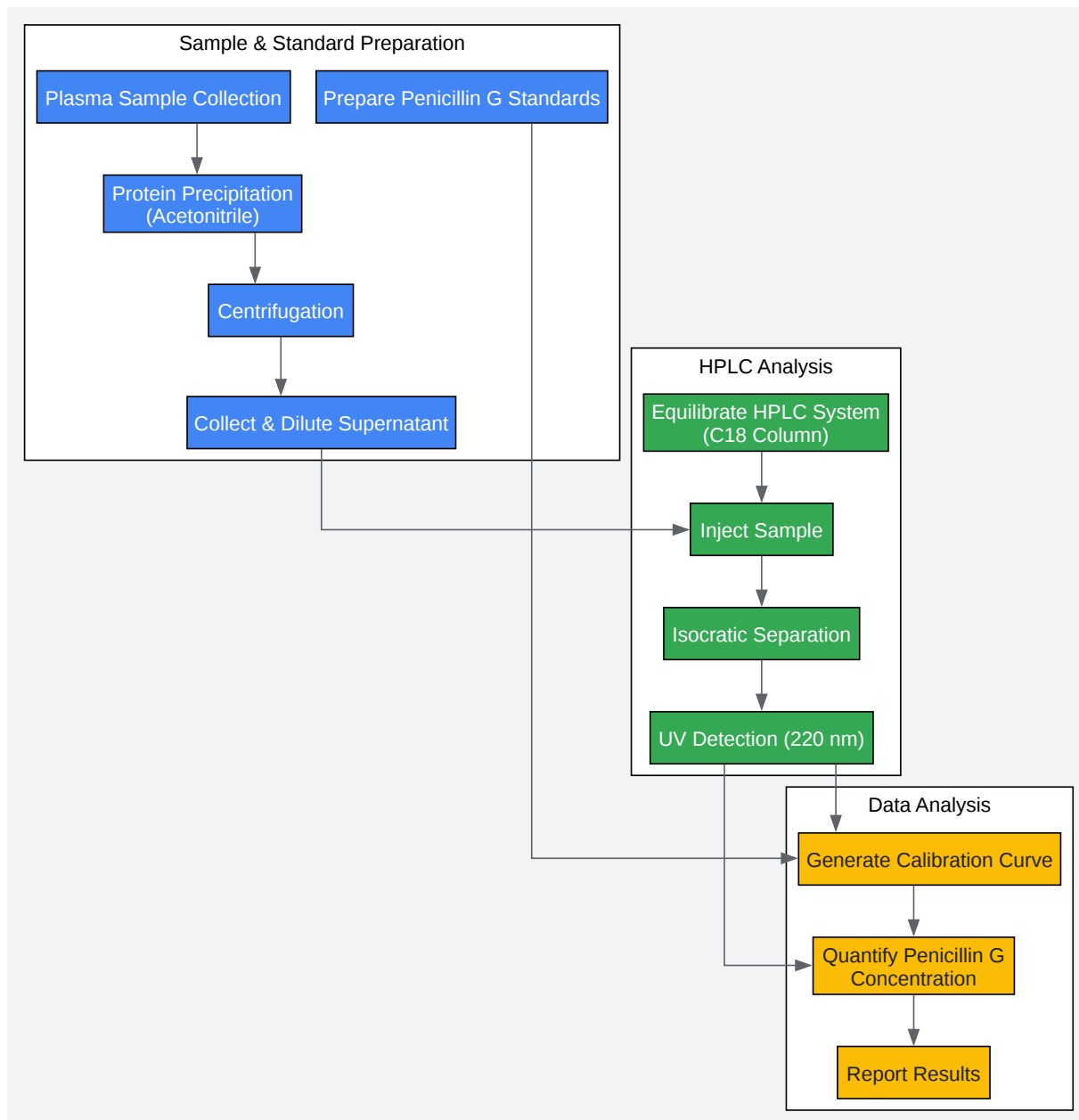
- System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
- Column Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min to equilibrate the C18 column. Equilibration is typically complete when a stable baseline is observed (approx. 30 minutes).
- Sequence Setup: Create a sequence in the data acquisition software including the blank, calibration standards (from lowest to highest concentration), quality control samples, and the unknown plasma samples.
- Injection: Inject 10-20  $\mu\text{L}$  of each prepared sample into the HPLC system.
- Data Acquisition: Record the chromatograms for the specified run time (~15 minutes).

### 4. Data Analysis and Quantification

- Peak Identification: Identify the penicillin G peak in the chromatograms based on its retention time, as determined by the standard injections.
- Calibration Curve: Plot the peak area of the penicillin G standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).

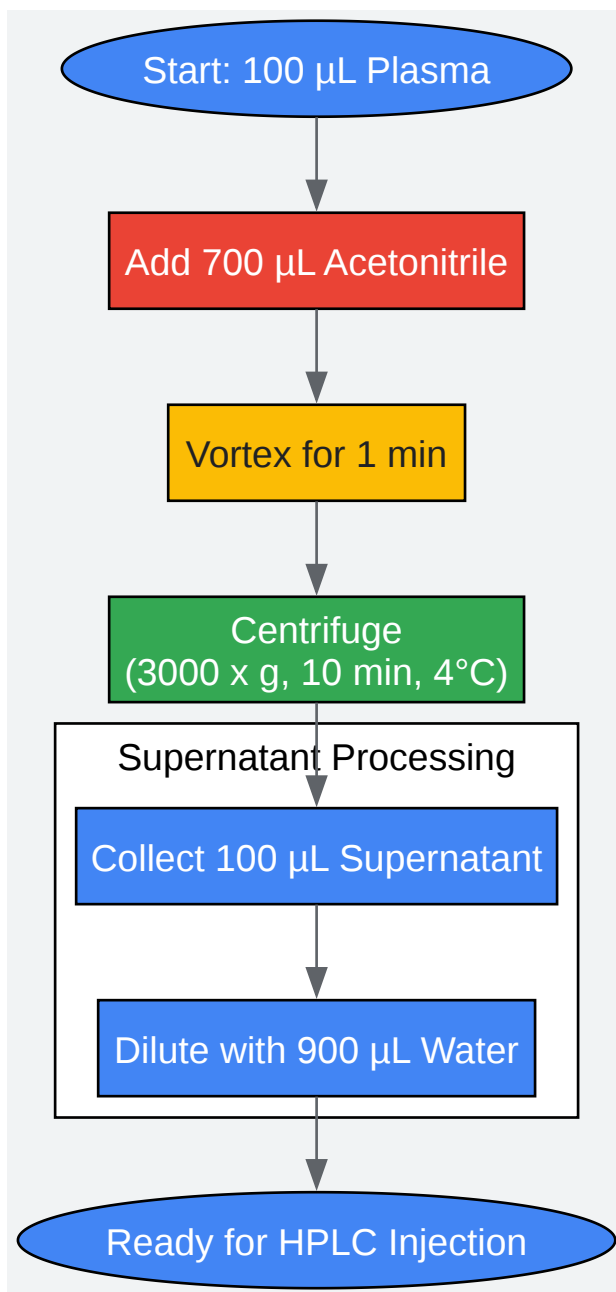
- Quantification: Use the regression equation from the calibration curve to calculate the concentration of penicillin G in the unknown plasma samples based on their measured peak areas. Remember to account for the dilution factor used during sample preparation.

## Visualizations



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Caption: Overall experimental workflow for penicillin G quantification.



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Caption: Detailed plasma sample preparation workflow.

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